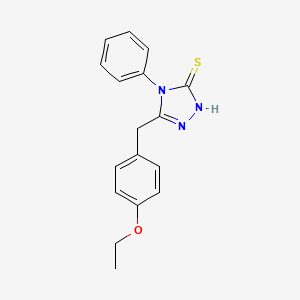

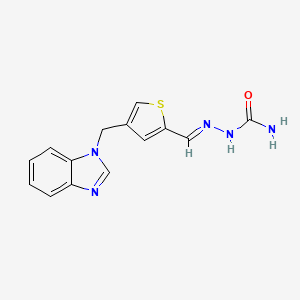

![molecular formula C11H15NO5S B5866634 {4-[(isopropylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5866634.png)

{4-[(isopropylamino)sulfonyl]phenoxy}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"{4-[(isopropylamino)sulfonyl]phenoxy}acetic acid" is a compound that belongs to the broader class of sulfonamides, known for their diverse biological and pharmacological activities. This compound's relevance spans across various scientific domains due to its unique chemical structure and properties.

Synthesis Analysis

The synthesis of sulfonamide-based compounds often involves complex reactions where key functional groups are introduced to achieve desired chemical characteristics. For example, the catalytic dehydration of alcohols, such as isopropanol, to yield derivatives like propylene, illustrates the type of chemical transformation that might be involved in the synthesis pathway of sulfonamide compounds including "this compound" (Dubois et al., 2022).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is critical in determining their biological activity and pharmacological profile. The presence of the sulfonamide group significantly influences the molecule's reactivity and interactions with biological targets. Studies on similar compounds, such as sulfenic acids, reveal the importance of understanding molecular interactions and reactivity patterns (Mansuy & Dansette, 2011).

Mechanism of Action

Target of Action

The primary target of 2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a key role in converting arachidonic acid into prostaglandins . This makes it a significant target for treating inflammation .

Mode of Action

2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid acts as a selective COX-2 inhibitor . It binds to the COX-2 enzyme, inhibiting its activity and thereby reducing the production of prostaglandins . This results in decreased inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid into prostaglandins . This leads to a decrease in inflammation and pain .

Pharmacokinetics

They are then excreted in the urine .

Result of Action

The inhibition of COX-2 by 2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid results in a significant reduction in inflammation and pain . In vivo testing has shown that compounds with this mechanism of action can reduce paw thickness and weight, indicating a reduction in inflammation . They also lower levels of TNF-α and PGE-2, further indicating their anti-inflammatory effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[4-(propan-2-ylsulfamoyl)phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-8(2)12-18(15,16)10-5-3-9(4-6-10)17-7-11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXCSQBNWZMLNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5866570.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5866603.png)

![4,5-bis(4-methoxyphenyl)-2-{[(4-methyl-1-piperazinyl)methylene]amino}-3-furonitrile](/img/structure/B5866607.png)

![4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5866636.png)

![N-{2-chloro-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5866663.png)